Anthranilyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H41N8O17P3S |
|---|---|
Molecular Weight |
886.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-aminobenzenecarbothioate |
InChI |
InChI=1S/C28H41N8O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12,29H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
XLURBJBQJZCJHJ-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O |
Synonyms |
2-aminobenzoyl-CoA 2-aminobenzoyl-coenzyme A |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Anthraniloyl Coa
Anthranilate-CoA Ligases: Key Enzymes in Anthraniloyl-CoA Synthesisnih.govnih.govuniprot.orgacs.orgebi.ac.ukfrontiersin.orgresearchgate.netasm.orgmdpi.comresearchgate.netnih.gov
Mechanism of Anthranilate Activation by ATP to Anthraniloyl-AMP Intermediatenih.govuniprot.orgresearchgate.net
The synthesis of anthraniloyl-CoA proceeds through a two-step mechanism common to adenylate-forming enzymes. nih.govnih.gov In the first step, the anthranilate-CoA ligase catalyzes the activation of anthranilic acid using ATP. nih.govmdpi.com This reaction results in the formation of a tightly bound anthraniloyl-AMP intermediate and the release of pyrophosphate. nih.govacs.org This adenylation step is crucial as it prepares the anthranilate for the subsequent reaction with coenzyme A. nih.govmdpi.com
Thioesterification with Coenzyme A to Yield Anthraniloyl-CoAnih.govuniprot.orgacs.orgresearchgate.net
Following the formation of the anthraniloyl-AMP intermediate, the second step of the reaction occurs. nih.govnih.gov The activated anthraniloyl group is transferred from AMP to the thiol group of coenzyme A. nih.govacs.org This process, known as thioesterification, results in the formation of the final product, anthraniloyl-CoA, and the release of AMP. nih.govacs.org This thioester bond is a high-energy bond, making anthraniloyl-CoA a suitable donor molecule for subsequent enzymatic reactions in metabolic pathways. ebi.ac.uk
Structural Biology of Anthranilate-CoA Ligases (e.g., PqsA, AuaEII)nih.govmdpi.com
The structural biology of anthranilate-CoA ligases provides valuable insights into their function. Enzymes like PqsA from Pseudomonas aeruginosa and AuaEII from Aromatoleum aromaticum have been subjects of structural studies. nih.govproteopedia.orgresearchgate.netrcsb.orgnih.govebi.ac.uk
PqsA, the first enzyme in the Pseudomonas quinolone signal (PQS) biosynthesis, has been crystallized, revealing a large N-terminal domain and a smaller C-terminal domain. nih.govresearchgate.net The N-terminal domain is responsible for recognizing and binding anthranilate. nih.govresearchgate.netnih.gov Specifically, the amino group of anthranilate is recognized through a water-mediated hydrogen bond. researchgate.netnih.gov The crystal structure of the N-terminal domain of PqsA in complex with the anthraniloyl-AMP intermediate has been solved at high resolution, providing a detailed view of the active site. proteopedia.orgresearchgate.netrcsb.orgnih.govebi.ac.uk
AuaEII, involved in aurachin biosynthesis, exists as a dimer. nih.gov Each monomer also consists of a large N-terminal domain for substrate specificity and a flexible C-terminal domain that changes conformation depending on whether it is catalyzing the adenylation or CoA acylation step. nih.gov The crystal structure of AuaEII bound to anthraniloyl-AMP has also been determined, highlighting the residues involved in substrate selection. nih.govescholarship.org
Substrate Specificity and Enzyme Kinetics of Anthranilate-CoA Ligasesnih.govacs.orgfrontiersin.orgresearchgate.net
Anthranilate-CoA ligases exhibit a degree of substrate flexibility. While their primary substrate is anthranilate, some enzymes, like PqsA, can also activate other aromatic acids, including benzoate (B1203000) and halogenated derivatives of anthranilate. nih.govresearchgate.netasm.org This promiscuity has been exploited in the development of inhibitors for these enzymes. acs.org
Kinetic studies of PqsA have determined the Michaelis-Menten constants (Km) for its substrates. The Km for anthranilate is approximately 3 µM, for CoA is 22 µM, and for ATP is 71 µM. uniprot.orgasm.org These values, which are within physiological ranges, are comparable to those of other benzoate- and anthranilate-CoA ligases. asm.org The optimal pH for PqsA activity is around 8.5. uniprot.orgasm.org
Interactive Table: Kinetic Parameters of PqsA
| Substrate | Km (µM) |
|---|---|
| Anthranilate | 3 |
| Coenzyme A | 22 |
| ATP | 71 |
Data sourced from UniProt and related publications. uniprot.orgasm.org
Genetic Basis of Anthraniloyl-CoA Synthesizing Enzymes (e.g., pqsA gene)uniprot.orgacs.orgebi.ac.uk
The genes encoding anthranilate-CoA ligases are often found within operons dedicated to specific metabolic pathways. ebi.ac.uk A prime example is the pqsA gene in Pseudomonas aeruginosa, which is part of the pqsABCDE operon responsible for the biosynthesis of the Pseudomonas quinolone signal (PQS). nih.govebi.ac.ukasm.orgfrontiersin.org The pqsA gene encodes the anthranilate-CoA ligase that initiates the PQS pathway by producing anthraniloyl-CoA. nih.govresearchgate.netresearchgate.net
Transcription of the pqsABCDE operon is complex, regulated by multiple quorum-sensing systems. oup.comasm.org The LysR-type transcriptional regulator PqsR, in response to PQS, positively regulates the operon. oup.comasm.org Additionally, the las and rhl quorum-sensing systems also influence pqsA transcription, indicating a hierarchical regulatory network that fine-tunes the production of PQS. oup.comasm.org Mutations in the pqsA gene lead to a significant reduction or complete loss of PQS production and associated virulence factors, highlighting its critical role. frontiersin.orgnih.gov
Contextual Biosynthesis within Specialized Metabolic Pathways
The formation of anthraniloyl-CoA is a key priming step in several specialized metabolic pathways.
In Pseudomonas aeruginosa, anthraniloyl-CoA, produced by PqsA, is the starter unit for the synthesis of 2-alkyl-4(1H)-quinolones (AQs), including the signaling molecule PQS. nih.govresearchgate.netasm.org The anthraniloyl moiety is transferred to the PqsD enzyme and then condensed with a fatty acid-derived molecule to form the quinolone scaffold. ebi.ac.ukrsc.orgmicrobialtec.comgenome.jpqmul.ac.uk
In the bacterium Stigmatella aurantiaca, the anthranilate-CoA ligase AuaEII generates anthraniloyl-CoA for the biosynthesis of aurachins, a class of quinoline (B57606) alkaloids. nih.gov This anthraniloyl-CoA serves as a starter unit for a type II polyketide synthase (PKS) pathway, demonstrating a novel strategy for incorporating non-acetate starter units into polyketide biosynthesis. nih.gov
In some denitrifying bacteria, anthraniloyl-CoA is an intermediate in the anaerobic degradation of aromatic compounds like 2-aminobenzoate (B8764639). wikipedia.orgrhea-db.org Furthermore, in plants such as Clarkia breweri, an anthranilate-CoA ligase is involved in the production of benzoyl-CoA and anthraniloyl-CoA, which are precursors for various secondary metabolites. ebi.ac.uk These examples underscore the central role of anthraniloyl-CoA as a versatile building block in the biosynthesis of a diverse array of natural products. creative-enzymes.com
Metabolic Roles of Anthraniloyl Coa in Diverse Biological Systems
Anthraniloyl-CoA as a Precursor in Secondary Metabolite Biosynthesis
The reactivity of the thioester bond in anthraniloyl-CoA makes it an excellent substrate for various enzymatic condensation reactions, initiating pathways that lead to significant structural diversity.
In the opportunistic pathogen Pseudomonas aeruginosa, anthraniloyl-CoA is the cornerstone for the production of 2-alkyl-4-quinolones (AQs), a class of signaling molecules crucial for quorum sensing and virulence factor regulation. nih.govfrontiersin.orgnih.gov Two prominent examples are 2-heptyl-4-hydroxyquinoline (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS). mdpi.comacs.org
The biosynthesis begins with the enzyme PqsA, an anthranilate-CoA ligase, which activates anthranilic acid by converting it to anthraniloyl-CoA. nih.govmdpi.comasm.org This step is essential for priming anthranilate for entry into the quinolone production line. asm.org The genes required for this pathway, including pqsA, are located in the pqsABCDE operon. nih.govnih.govresearchgate.net
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| Anthranilate-CoA ligase | pqsA | Catalyzes the formation of anthraniloyl-CoA from anthranilate, ATP, and Coenzyme A. | nih.govmdpi.comasm.org |
| Anthraniloyl-CoA anthraniloyltransferase | pqsD | A FabH-like enzyme that catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA or malonyl-ACP. | nih.govresearchgate.netuniprot.org |
| Thioesterase | pqsE | Hydrolyzes 2-aminobenzoylacetyl-CoA to release 2-aminobenzoylacetate (2-ABA). | frontiersin.orgmdpi.com |
| Heterodimeric Enzymes | pqsB/pqsC | Involved in the condensation of 2-aminobenzoylacetate with octanoyl-CoA to form HHQ. | frontiersin.orgnih.gov |
| Monooxygenase | pqsH | Hydroxylates HHQ to produce PQS. | nih.gov |
Following its synthesis, anthraniloyl-CoA is utilized by the enzyme PqsD, which functions as a β-ketoacyl-ACP synthase III (FabH-type) enzyme. uniprot.orgbeilstein-journals.org PqsD catalyzes a crucial Claisen-type condensation reaction between anthraniloyl-CoA and an extender unit, which can be either malonyl-CoA or malonyl-ACP. nih.govresearchgate.netresearchgate.netrsc.orgebi.ac.uknih.govrhea-db.org The reaction begins with the transfer of the anthraniloyl group from CoA to a cysteine residue in the active site of PqsD, forming a covalent anthraniloyl-PqsD intermediate. nih.govresearchgate.netuniprot.org This intermediate then condenses with the malonyl-derived extender unit to produce the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA). frontiersin.orgmdpi.comresearchgate.net While this intermediate can spontaneously cyclize to form 2,4-dihydroxyquinoline (DHQ), the pathway toward HHQ and PQS involves further enzymatic steps. nih.govmdpi.com
Anthraniloyl-CoA also serves as an uncommon starter unit in Type II polyketide synthase (PKS) pathways, which are responsible for producing a vast array of aromatic natural products. researchgate.netnih.govacs.org A prime example is the biosynthesis of aurachins, a class of quinoline (B57606) alkaloids produced by the bacterium Stigmatella aurantiaca. researchgate.netnih.gov
In this pathway, a unique priming mechanism incorporates the anthranilate starter unit. nih.gov The process is initiated by AuaEII, an anthranilate:CoA ligase that generates anthraniloyl-CoA from anthranilic acid. researchgate.netnih.govnih.govf1000research.com Subsequently, another enzyme, AuaE, which is a homolog of AuaEII but functions as an acyltransferase, transfers the anthraniloyl group from anthraniloyl-CoA to an acyl carrier protein (ACP). researchgate.netnih.govacs.orgnih.gov This anthraniloyl-ACP then enters the main PKS machinery, where it is elongated and cyclized to form the quinoline core of the aurachin molecules. nih.gov
| Enzyme | Function | Reference |
|---|---|---|
| AuaEII | Anthranilate:CoA ligase; generates anthraniloyl-CoA. | researchgate.netnih.govnih.govf1000research.com |
| AuaE | Anthraniloyl-CoA:ACP acyltransferase; transfers the anthraniloyl group from anthraniloyl-CoA to an acyl carrier protein (ACP). | researchgate.netnih.govacs.orgnih.gov |
In the plant kingdom, anthraniloyl-CoA is a precursor to volatile esters that contribute to the characteristic aromas of certain fruits and flowers. The most well-known example is methyl anthranilate, the compound responsible for the distinctive "foxy" aroma of Concord grapes (Vitis labrusca). nih.govresearchgate.netcapes.gov.br
This biosynthetic route involves two steps: the activation of anthranilate to anthraniloyl-CoA, followed by an acyl transfer reaction. jmb.or.krpnas.org The enzyme responsible for the final step is a member of the large BAHD family of acyltransferases, which are known for their role in plant specialized metabolism. nih.govfrontiersin.org
The key enzyme in the formation of methyl anthranilate in Concord grapes is Anthraniloyl-CoA:Methanol (B129727) Acyltransferase (AMAT). nih.govjmb.or.krresearchgate.netbiocrick.com AMAT catalyzes the transfer of the anthraniloyl group from anthraniloyl-CoA to methanol, forming methyl anthranilate. nih.govresearchgate.netcapes.gov.brfrontiersin.org Although methanol is a relatively poor substrate compared to other alcohols, the high concentration of the AMAT enzyme in ripening grapes facilitates this specific reaction. nih.govcapes.gov.br The expression of the AMAT gene is tightly regulated and coincides with the accumulation of methyl anthranilate during berry ripening. nih.gov
| Enzyme | Abbreviation | Substrates | Product | Organism Example | Reference |
|---|---|---|---|---|---|
| Anthraniloyl-CoA:Methanol Acyltransferase | AMAT | Anthraniloyl-CoA, Methanol | Methyl Anthranilate | Vitis labrusca (Concord Grape) | nih.govresearchgate.netcapes.gov.brjmb.or.kr |
The utility of anthraniloyl-CoA and its derivatives extends to other classes of alkaloids. In plants like Ruta graveolens, the biosynthesis of acridone (B373769) alkaloids proceeds via a polyketide pathway. frontiersin.org This pathway utilizes N-methylanthraniloyl-CoA, a direct derivative of anthraniloyl-CoA, as a starter substrate. frontiersin.org Acridone synthase then catalyzes the condensation of this starter unit with three molecules of malonyl-CoA to form the characteristic acridone scaffold. frontiersin.org
Furthermore, the enzymatic flexibility of some polyketide synthases allows them to accept anthraniloyl-CoA as a non-physiological substrate. For instance, benzalacetone synthase from Rheum palmatum can efficiently catalyze the condensation of anthraniloyl-CoA with malonyl-CoA to produce 4-hydroxy-2(1H)-quinolones, demonstrating a novel route to this alkaloid scaffold using a type III PKS. acs.org This highlights the potential for using anthraniloyl-CoA in biocatalytic strategies to generate diverse and pharmaceutically relevant compounds.
Condensation Reactions with Malonyl-CoA or Malonyl-ACP
Formation of Volatile Esters (e.g., Methyl Anthranilate in Plants)
Involvement of Anthraniloyl-CoA in Aromatic Compound Degradation
Anthraniloyl-CoA is a pivotal intermediate in the catabolism of various aromatic compounds in certain microorganisms. Its formation represents a key activation step, channeling aromatic acids into specific degradative pathways that operate via CoA-thioester intermediates. This strategy is distinct from many conventional pathways that involve direct oxygenolytic cleavage of the aromatic ring.
Role in Tryptophan and Aminobenzoate Catabolism
Anthraniloyl-CoA is a central molecule in the aerobic degradation of 2-aminobenzoate (B8764639) (anthranilate), which itself is a catabolic product of the amino acid tryptophan and other indole-containing compounds. ethz.chresearchgate.netebi.ac.uk In several bacteria, such as the beta-proteobacterium Azoarcus evansii, the metabolism of 2-aminobenzoate proceeds through an unconventional pathway where the substrate is first activated to its coenzyme A (CoA) thioester, anthraniloyl-CoA. researchgate.net This initial activation is catalyzed by the enzyme anthranilate-CoA ligase (EC 6.2.1.32), which utilizes ATP and CoA. researchgate.netgenome.jp
This metabolic route, which processes intermediates as CoA thioesters, is an alternative to pathways that directly employ dioxygenases to open the aromatic ring. researchgate.net For instance, while some pseudomonads can convert 2-aminobenzoate directly to catechol, others utilize the CoA-dependent pathway. ethz.ch In A. evansii, the genes for this pathway are organized in duplicated operons, suggesting the importance of this metabolic capability for the organism. researchgate.net The formation of anthraniloyl-CoA commits the molecule to a specific downstream degradative sequence, beginning with enzymatic de-aromatization. researchgate.netresearchgate.net
Table 1: Key Enzymes in the Initial Catabolism of 2-Aminobenzoate via Anthraniloyl-CoA
| Enzyme | EC Number | Reaction | Organism Example |
|---|---|---|---|
| Anthranilate-CoA ligase | 6.2.1.32 | ATP + Anthranilate + CoA → AMP + Diphosphate + Anthraniloyl-CoA genome.jp | Azoarcus evansii researchgate.net |
| Anthraniloyl-CoA monooxygenase/reductase | 1.14.13.40 | Anthraniloyl-CoA + 2 NAD(P)H + 2 H⁺ + O₂ → 2-Amino-5-oxocyclohex-1-enecarboxyl-CoA + H₂O + 2 NAD(P)⁺ wikipedia.org | Azoarcus evansii nih.gov |
Enzymatic De-aromatization by Anthraniloyl-CoA Monooxygenase/Reductase
The critical step following the formation of anthraniloyl-CoA is the destruction of its aromatic ring, a process known as de-aromatization. researchgate.netwikipedia.org This reaction is catalyzed by the flavoenzyme anthraniloyl-CoA monooxygenase/reductase (ACMR), officially designated as 2-aminobenzoyl-CoA,NAD(P)H:oxygen oxidoreductase (de-aromatizing) (EC 1.14.13.40). researchgate.netwikipedia.org This enzyme is a novel type of flavoprotein that carries out a complex two-part reaction. nih.gov
Detailed studies on the ACMR from Azoarcus evansii have revealed significant mechanistic insights. nih.govresearchgate.net The enzyme is a homodimeric fusion protein, where each monomer contains two distinct domains with separate catalytic functions:
Monooxygenase Domain : This domain contains FAD as a cofactor. It catalyzes the O₂-dependent hydroxylation of anthraniloyl-CoA, yielding an unstable intermediate, 5-hydroxyl-2-aminobenzoyl-CoA. nih.gov
Reductase Domain : This domain utilizes FMN, not FAD, as its cofactor. It immediately catalyzes the NADH-dependent reduction of the hydroxylated intermediate. nih.gov
**Table 2: Properties of Anthraniloyl-CoA Monooxygenase/Reductase (ACMR) from *Azoarcus evansii***
| Property | Description | Reference |
|---|---|---|
| Enzyme Name | Anthraniloyl-CoA monooxygenase/reductase; 2-Aminobenzoyl-CoA monooxygenase/reductase | wikipedia.org |
| EC Number | 1.14.13.40 | genome.jp |
| Structure | Homodimeric fusion protein | nih.govresearchgate.net |
| Cofactors | FAD (Monooxygenase domain), FMN (Reductase domain) | nih.gov |
| Substrates | 2-Aminobenzoyl-CoA, NADH, NADPH, H⁺, O₂ | wikipedia.org |
| Products | 2-Amino-5-oxocyclohex-1-enecarboxyl-CoA, H₂O, NAD⁺, NADP⁺ | wikipedia.org |
| Catalytic Steps | 1. O₂-dependent monooxygenation at position 5. 2. NADH-dependent hydrogenation of the intermediate. | nih.govresearchgate.net |
Enzymatic Transformations Utilizing Anthraniloyl Coa
Acyltransferase Activities (e.g., to ACP)
Acyltransferases play a pivotal role in transferring the anthraniloyl group from coenzyme A to other acceptor molecules, often an acyl carrier protein (ACP) or other substrates, initiating the next steps in a biosynthetic cascade.
In the biosynthesis of aurachin alkaloids, a unique enzymatic strategy is employed to incorporate the anthranilate starter unit. nih.gov The enzyme AuaE functions as an anthraniloyl-CoA:ACP acyltransferase. nih.gov It catalyzes the transfer of the anthraniloyl group from anthraniloyl-CoA to the acyl carrier protein (ACP) AuaB. nih.gov This anthraniloyl-ACP then enters the type II polyketide synthase (PKS) machinery for subsequent elongation and cyclization steps. nih.gov AuaE is structurally homologous to CoA ligases but exclusively exhibits acyltransferase activity. nih.gov The exact mechanism for this transfer is proposed to be either a classic acyltransferase-like mechanism involving a covalent enzyme intermediate or a model where AuaE acts as a scaffold, bringing anthraniloyl-CoA and the holo-ACP into proximity to facilitate the acyl transfer. nih.gov
In the biosynthesis of the Pseudomonas quinolone signal (PQS), the enzyme PqsD, which is an anthraniloyl-CoA anthraniloyltransferase, demonstrates a different type of acyltransferase activity. enzyme-database.orgexpasy.org PqsD facilitates the transfer of an anthraniloyl group from anthraniloyl-CoA to an internal L-cysteine residue within the enzyme itself. enzyme-database.orgebi.ac.uk Subsequently, this S-anthraniloyl-L-cysteinyl-[PqsD protein] intermediate reacts with malonyl-CoA. enzyme-database.org This reaction leads to the formation of (2-aminobenzoyl)acetyl-CoA, a key precursor for quinolone synthesis. enzyme-database.orgexpasy.org
Table 1: Acyltransferases Utilizing Anthraniloyl-CoA
| Enzyme | Organism/System | Function | Product |
| AuaE | Aurachin Biosynthesis | Transfers anthraniloyl group from anthraniloyl-CoA to ACP (AuaB). nih.gov | Anthraniloyl-ACP nih.gov |
| PqsD | Pseudomonas aeruginosa | Transfers anthraniloyl group from anthraniloyl-CoA to malonyl-CoA via an enzyme-cysteine intermediate. enzyme-database.orgebi.ac.uk | (2-Aminobenzoyl)acetyl-CoA enzyme-database.org |
Reductase and Monooxygenase Activities
Anthraniloyl-CoA can undergo dearomatization through the coordinated action of monooxygenases and reductases. These enzymes modify the stable aromatic ring, a critical step in certain metabolic degradation pathways.
This enzyme is a homodimer, but it possesses two distinct active sites with different catalytic functions. nih.gov
Monooxygenase Activity : One active site, containing FAD, catalyzes the O2-dependent hydroxylation of anthraniloyl-CoA at position 5 of the benzene (B151609) ring. researchgate.netnih.gov
Reductase Activity : The second active site, which utilizes FMN, immediately catalyzes the NADH-dependent reduction of the hydroxylated intermediate. researchgate.netnih.gov
This sequential reaction within a single enzyme complex efficiently transforms the aromatic anthraniloyl-CoA into the non-aromatic product, 5-oxo-2-aminocyclohex-1-ene-1-carboxyl-CoA. researchgate.net Only 2-aminobenzoyl-CoA is a full substrate for this enzyme, highlighting its specificity. researchgate.netnih.gov While the PqsH monooxygenase is involved in the PQS pathway, it acts on a downstream product (2-heptyl-4-quinolone), not directly on anthraniloyl-CoA. researchgate.net
Table 2: Reductase and Monooxygenase Acting on Anthraniloyl-CoA
| Enzyme | Organism | Cofactors | Reaction Catalyzed | Product |
| 2-Aminobenzoyl-CoA monooxygenase/reductase | Azoarcus evansii | FAD, FMN, NADH, O2 researchgate.netnih.gov | Monooxygenation and subsequent reduction of the aromatic ring of anthraniloyl-CoA. researchgate.net | 5-oxo-2-aminocyclohex-1-ene-1-carboxyl-CoA researchgate.net |
Anthraniloyl-CoA as a Substrate for Ligases and Synthases in Downstream Reactions
Anthraniloyl-CoA serves as a crucial building block, or "starter unit," for complex molecular structures synthesized by ligases and synthases.
The formation of anthraniloyl-CoA is catalyzed by anthranilate-CoA ligases, such as PqsA in Pseudomonas aeruginosa and AuaEII in aurachin biosynthesis. nih.govresearchgate.netmdpi.com These enzymes activate anthranilate using ATP and CoA. mdpi.comwikipedia.org Once formed, anthraniloyl-CoA is utilized in downstream reactions.
In Pseudomonas aeruginosa, anthraniloyl-CoA is a substrate for the PqsD enzyme, which functions as an anthraniloyltransferase, not a ligase, in the synthesis of quinolones. enzyme-database.orgexpasy.org PqsD catalyzes the condensation of the anthraniloyl group (from anthraniloyl-CoA) with malonyl-CoA to produce (2-aminobenzoyl)acetyl-CoA. enzyme-database.org This product can then spontaneously cyclize to form 4-hydroxy-2(1H)-quinolone. enzyme-database.orgexpasy.org
In the context of polyketide synthesis, anthraniloyl-CoA is recognized as a non-acetate starter unit for Type II Polyketide Synthases (PKS). secondarymetabolites.orgresearchgate.net After being loaded onto an ACP by an acyltransferase like AuaE, the anthraniloyl group primes the PKS machinery. nih.gov The PKS complex then catalyzes subsequent elongation steps, typically using malonyl-CoA, to build the polyketide chain that will eventually be cyclized to form complex natural products like the aurachins. nih.gov
Table 3: Downstream Reactions Utilizing Anthraniloyl-CoA
| Enzyme/System | Organism/System | Substrates | Function | Resulting Product Class |
| PqsD | Pseudomonas aeruginosa | Anthraniloyl-CoA, Malonyl-CoA enzyme-database.org | Condensation to form a diketide precursor. enzyme-database.org | Alkylquinolones (e.g., PQS) mdpi.com |
| Type II Polyketide Synthase (PKS) | Various Bacteria (e.g., aurachin pathway) | Anthraniloyl-CoA (as starter unit), Malonyl-CoA (as extender unit) nih.govsecondarymetabolites.org | Primes the PKS for chain elongation and cyclization. nih.gov | Polyketides (e.g., Aurachins) nih.gov |
Thioesterase Activities Associated with Anthraniloyl-CoA Products
Thioesterases are hydrolases that cleave the thioester bond, often playing a regulatory or final-step role in biosynthetic pathways. In pathways initiated by anthraniloyl-CoA, thioesterases can act on downstream products.
In the Pseudomonas aeruginosa quinolone biosynthesis pathway, the enzyme PqsE functions as a pathway-specific thioesterase. enzyme-database.org It acts on (2-aminobenzoyl)acetyl-CoA, the product of the PqsD-catalyzed reaction. enzyme-database.orgexpasy.org When PqsE is present, it hydrolyzes the CoA thioester from (2-aminobenzoyl)acetyl-CoA, resulting in the formation of the stable product (2-aminobenzoyl)acetate and free coenzyme A. enzyme-database.orgexpasy.org This action prevents the spontaneous cyclization of (2-aminobenzoyl)acetyl-CoA into 4-hydroxy-2(1H)-quinolone, thereby channeling the intermediate towards other endpoints in the complex PQS signaling network. enzyme-database.org
Table 4: Thioesterase Activity on an Anthraniloyl-CoA-Derived Product
| Enzyme | Organism | Substrate | Action | Product |
| PqsE | Pseudomonas aeruginosa | (2-Aminobenzoyl)acetyl-CoA enzyme-database.org | Cleavage of the thioester bond. enzyme-database.org | (2-Aminobenzoyl)acetate, CoA enzyme-database.orgexpasy.org |
Regulation and Control of Anthraniloyl Coa Metabolism
Transcriptional Regulation of Genes Encoding Anthraniloyl-CoA Pathway Enzymes
The expression of genes for enzymes that produce or consume anthraniloyl-CoA is tightly controlled, primarily at the level of transcription. This regulation often involves repressor and activator proteins that respond to specific molecular signals, including the presence of pathway substrates or end-products.
Transcriptional regulators are central to controlling the flux through anthraniloyl-CoA metabolic pathways. These proteins bind to specific DNA sequences near the genes they regulate, either blocking or enhancing the initiation of transcription by RNA polymerase.
In Arthrobacter sp. strain Rue61a, the catabolism of quinaldine (B1664567) to anthranilate, and its subsequent degradation via anthraniloyl-CoA, is regulated by the PaaX-type transcriptional repressor MeqR2. asm.orgasm.org The genes for this pathway are organized into operons on the linear plasmid pAL1. asm.orgoup.com MeqR2, which forms a dimer in solution, exerts control by binding to a highly conserved palindromic DNA motif, 5'-TGACGNNCGTcA-3'. asm.orgoup.com This operator site is found in the promoter regions of the catabolic operons (meqABC and meqDEF), the lower pathway operon for anthranilate degradation, and the promoter of the meqR2 gene itself. asm.orgoup.com
The key to this regulatory system is the role of anthraniloyl-CoA as a specific effector molecule. oup.com When present, anthraniloyl-CoA binds directly to the MeqR2 repressor, which impairs the protein's ability to bind to its DNA operator sites. asm.orgoup.com This derepression allows for the transcription of the catabolic genes. Isothermal titration calorimetry (ITC) has determined a strong affinity between MeqR2 and its effector, with a dissociation constant (K(D)) of 22 nM and a binding stoichiometry of one effector molecule per MeqR2 monomer. asm.orgoup.com This makes MeqR2 a potent and specific sensor for the intracellular concentration of anthraniloyl-CoA. While MeqR2 is a major regulator, it is suggested that additional regulatory systems also influence the transcription of these operons. asm.orgoup.com
In the opportunistic pathogen Pseudomonas aeruginosa, anthraniloyl-CoA is a crucial precursor for the synthesis of 2-alkyl-4(1H)-quinolones (AQs), which are signaling molecules in the Pseudomonas quinolone signal (PQS) quorum-sensing system. nih.govresearchgate.net The biosynthesis of these molecules is dependent on the pqsABCDE operon, which is activated by the LysR-type transcriptional regulator PqsR (also known as MvfR). asm.orgnih.gov The expression of pqsR itself is integrated into a larger quorum-sensing hierarchy, being positively regulated by the LasR system and negatively by the RhlR system. nih.gov This creates a regulatory cascade where LasR and RhlR indirectly control the PQS system by modulating the levels of the direct activator, PqsR. nih.gov
Further complexity in the regulation of the pqsA gene, which encodes the anthranilate-CoA ligase that produces anthraniloyl-CoA, has been observed. nih.govyoutube.com RhlR can directly activate pqsA transcription from an alternative start site, leading to a longer mRNA transcript. asm.org This longer transcript contains a 5' untranslated region that forms a secondary structure, which restricts ribosome access and reduces the efficiency of translation. asm.org This represents a novel layer of post-transcriptional control that fine-tunes the production of PQS. asm.org
Post-Translational Modification and Enzyme Activity Modulation
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can rapidly alter their activity, localization, or stability. researchgate.net Common PTMs include phosphorylation and acetylation. nih.govresearchgate.net While PTMs are a known mechanism for regulating metabolic enzymes, specific evidence for the direct post-translational modification of enzymes in the anthraniloyl-CoA pathway is limited in current research.
However, insights can be drawn from the broader enzyme families. Anthranilate-CoA ligase (PqsA) belongs to the aryl-CoA ligase family. asm.org A key catalytic lysine (B10760008) residue within this enzyme family has been identified as a target for acetylation, a reversible PTM. asm.org This suggests that the activity of enzymes like PqsA could potentially be modulated by the cell's acetylation/deacetylation machinery in response to its metabolic state, although this has not been demonstrated specifically for PqsA. asm.org
In some biological systems, such as the biosynthesis of phytoalexins in oats, the accumulation of final products appears to be blocked at a post-transcriptional level, which could involve the translation or modification of pathway enzymes. apsnet.org This highlights that enzyme activity can be controlled at multiple points beyond transcription.
Feedback Mechanisms and Allosteric Control in Anthraniloyl-CoA Pathways
Feedback mechanisms are crucial for maintaining metabolic homeostasis, allowing a pathway to self-regulate based on the concentration of its own products. pressbooks.pub This control is often achieved through allosteric regulation, where a regulatory molecule binds to an enzyme at a site distinct from the active site, causing a conformational change that either inhibits or activates the enzyme. libretexts.orgbritannica.com
A clear example of feedback control in a pathway involving anthraniloyl-CoA exists at the transcriptional level within the PQS system of P. aeruginosa. The end products of the pathway, 2-heptyl-4-quinolone (HHQ) and PQS, function as signaling molecules that bind to and activate the transcriptional regulator PqsR. nih.govplos.org The activated PqsR then upregulates the expression of the pqsABCDE operon, which is responsible for synthesizing more of these signaling molecules. nih.gov This creates a positive feedback loop that amplifies the quorum-sensing signal once a certain cell density is reached. nih.govplos.org
While this demonstrates feedback at the genetic level, direct allosteric feedback inhibition of the enzymes within the PQS biosynthetic pathway by its end products is not well-documented. For instance, there is no clear evidence showing that PQS or HHQ directly binds to and inhibits the activity of PqsA or PqsD. However, product inhibition is known for the enzyme that produces the precursor to anthraniloyl-CoA. Anthranilate synthase, which synthesizes anthranilate, can be inhibited by its product, anthranilate, and is also subject to allosteric feedback inhibition by the downstream product of the pathway it belongs to, tryptophan. mdpi.com This type of regulation ensures that the cell does not overproduce these intermediates.
Methodological Approaches for Studying Anthraniloyl Coa
Analytical Techniques for Detection and Quantification
A variety of analytical methods are employed to detect and quantify anthraniloyl-CoA, each offering distinct advantages in sensitivity, specificity, and application.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of anthraniloyl-CoA and related metabolites. This technique separates compounds based on their physicochemical properties, followed by highly sensitive and specific detection by mass analysis.
In studies of the Pseudomonas aeruginosa quorum sensing pathway, LC-MS has been instrumental. For instance, in vitro reactions catalyzed by the PqsA enzyme, which synthesizes anthraniloyl-CoA from anthranilic acid and Coenzyme A, have been analyzed using this method. nih.gov The product, anthraniloyl-CoA, was identified by its specific elution time of 3.43 minutes and a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 887.2. nih.govresearchgate.net This confirmed the enzymatic activity of PqsA. nih.gov
Furthermore, LC-MS/MS (tandem mass spectrometry) has been used to identify covalent modifications of enzymes that interact with anthraniloyl-CoA. For example, the PqsD enzyme was shown to be modified by an anthraniloyl group, which was confirmed by an increase in mass of 119 Da in a specific peptide fragment. nih.gov This level of detail is crucial for elucidating reaction mechanisms.
The versatility of HPLC-MS also extends to the analysis of downstream products derived from anthraniloyl-CoA. In engineered E. coli expressing genes from Emblica officinalis, HPLC-MS was used to identify novel alkaloids produced from N-methylanthraniloyl-CoA, a derivative of anthraniloyl-CoA. researchgate.net The high sensitivity of this method allows for the detection and structural elucidation of a wide range of related compounds. researchgate.netnih.gov
Table 1: HPLC-MS Parameters for Anthraniloyl-CoA Analysis
| Parameter | Value | Reference |
|---|---|---|
| Elution Time | 3.43 min | nih.govresearchgate.net |
| [M+H]⁺ (m/z) | 887.2 | nih.govresearchgate.net |
| Column Type | C8 or C18 reverse-phase | nih.govacs.org |
Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative analysis of anthraniloyl-CoA and for monitoring the progress of enzymatic reactions. nih.govasm.org It is a rapid and cost-effective method for separating compounds based on their polarity.
In the study of PqsA, TLC was used to visualize the formation of anthraniloyl-CoA from its substrates. nih.govasm.org The reaction mixture is spotted onto a silica (B1680970) gel TLC plate, which is then developed in a solvent system, typically a mixture of butanol, acetic acid, and water. asm.orgresearchgate.net The separated compounds are visualized under UV light, where anthraniloyl-CoA appears as a distinct spot that can be compared to a synthetic standard. nih.govresearchgate.net This allows for the confirmation of enzyme activity and the assessment of reaction completion over time. nih.gov
TLC is often used in conjunction with other techniques. For example, after separating reaction products by TLC, the corresponding spots can be scraped from the plate and further analyzed by mass spectrometry for definitive identification. nih.gov While primarily qualitative, TLC can provide semi-quantitative information by comparing the intensity of the spots. nih.gov
Table 2: TLC System for Anthraniloyl-CoA Separation
| Component | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel G with fluorescent indicators | asm.org |
| Mobile Phase | Butanol-acetic acid-water (60:35:25) | asm.orgresearchgate.net |
Spectrophotometric assays provide a continuous and quantitative measurement of enzyme activity by monitoring changes in absorbance at a specific wavelength. creative-enzymes.com For enzymes that produce or consume anthraniloyl-CoA, this method is particularly useful due to the unique spectral properties of the compound.
The formation of anthraniloyl-CoA can be monitored by measuring the increase in absorbance at 365 nm. nih.govasm.orgresearchgate.net This wavelength corresponds to a maximal absorbance of anthraniloyl-CoA, allowing for its direct detection in a reaction mixture. asm.orgresearchgate.net The assay is typically performed in a reaction mixture containing the enzyme, substrates (anthranilate, ATP, and CoA), and necessary cofactors like magnesium chloride. asm.org The rate of the reaction is determined by the change in absorbance over time. researchgate.net
This method has been used to determine the kinetic parameters of enzymes like PqsA, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov It is also valuable for screening potential inhibitors of these enzymes, as a decrease in the rate of absorbance change indicates inhibition. nih.gov
Table 3: Parameters for Spectrophotometric Assay of Anthraniloyl-CoA Formation
| Parameter | Value/Condition | Reference |
|---|---|---|
| Wavelength (λmax) | 365 nm | asm.orgresearchgate.net |
| Extinction Coefficient (ε₃₆₅) | 5.5 mM⁻¹·cm⁻¹ | asm.org |
| Assay Components | Enzyme, anthranilate, ATP, CoA, MgCl₂ | asm.org |
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the binding interactions between molecules by directly measuring the heat changes that occur upon binding. harvard.edunih.gov This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edutainstruments.com
ITC has been employed to investigate the binding of anthraniloyl-CoA to regulatory proteins. proteopedia.orgasm.org For example, the interaction between anthraniloyl-CoA and MeqR2, a transcriptional regulator in Arthrobacter sp., was characterized using ITC. researchgate.net These studies revealed a high binding affinity, with a dissociation constant (Kd) in the nanomolar range, and a binding stoichiometry of one molecule of anthraniloyl-CoA per monomer of the MeqR2 protein. researchgate.net
The data obtained from ITC are crucial for understanding how anthraniloyl-CoA acts as a signaling molecule to regulate gene expression. researchgate.net By quantifying the thermodynamics of the interaction, researchers can gain insights into the specificity and mechanism of binding. nih.gov
Table 4: Thermodynamic Parameters of Anthraniloyl-CoA Binding to MeqR2
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) | 22 nM | researchgate.net |
Spectrophotometric Assays for Enzyme Activity
Molecular Biology Techniques in Pathway Elucidation
Molecular biology techniques are fundamental to identifying and characterizing the genes and enzymes involved in the biosynthesis and metabolism of anthraniloyl-CoA.
Gene expression studies are essential for identifying the genes that encode the enzymes of a particular metabolic pathway. frontiersin.org By correlating gene expression profiles with the production of specific metabolites, researchers can identify candidate genes for further characterization. frontiersin.org
Once a candidate gene is identified, overexpression studies are often performed. researchgate.net This involves cloning the gene into an expression vector and introducing it into a host organism, such as Escherichia coli. researchgate.net The host organism then produces large quantities of the corresponding enzyme, which can be purified and used for in vitro assays. researchgate.net
This approach was successfully used to characterize the pqsA gene from P. aeruginosa. researchgate.net By overexpressing pqsA in E. coli, researchers were able to produce and purify the PqsA protein and demonstrate its function as an anthranilate-CoA ligase, the enzyme that synthesizes anthraniloyl-CoA. researchgate.net Overexpression studies are also critical for metabolic engineering efforts, where the goal is to enhance the production of valuable compounds derived from anthraniloyl-CoA. researchgate.net
In some instances, gene inactivation or knockout studies are performed to confirm the role of a specific gene in a metabolic pathway. researchgate.net By deleting a gene and observing the effect on metabolite production, researchers can definitively link a gene to a particular metabolic step. researchgate.net
Genetic Engineering Approaches
Genetic engineering provides powerful tools for elucidating the biosynthesis of anthraniloyl-CoA and for producing valuable downstream compounds. By manipulating the genetic makeup of microorganisms like Escherichia coli, researchers can heterologously express genes from other organisms to study enzyme function and create novel biosynthetic pathways. nih.govjmb.or.kr
One key enzyme, anthranilate-CoA ligase (encoded by the pqsA gene in Pseudomonas aeruginosa), is responsible for activating anthranilic acid to form anthraniloyl-CoA. btsjournals.comresearchgate.net This reaction is the first step in the biosynthesis of Pseudomonas quinolone signal (PQS) molecules. asm.org To study this enzyme, the pqsA gene has been cloned and expressed in E. coli. nih.govresearchgate.net This allows for the production and purification of the PqsA protein, enabling detailed characterization of its function and substrate specificity. researchgate.netasm.org
Metabolic engineering of E. coli has been successfully employed to synthesize various anthranilate derivatives. nih.govjmb.or.kr For instance, by introducing the pqsA gene along with genes for other enzymes, such as anthraniloyl-coenzyme A (CoA):methanol (B129727) acyltransferase (AMAT) from Vitis labrusca and N-methyltransferase (NMT) from Ruta graveolens, engineered E. coli strains can produce compounds like methyl anthranilate and N-methylanthranilate. nih.govjmb.or.kr To enhance production, host E. coli strains are often modified by creating mutants (e.g., metJ, trpD, tyrR) that overproduce precursors like anthranilate. nih.gov
Furthermore, the heterologous expression of entire gene clusters, such as the abx gene cluster from Streptomyces species, in E. coli has been used to produce complex molecules like 2-heptyl-4(1H)-quinolone (HHQ), a process that depends on the initial formation of anthraniloyl-CoA. btsjournals.com These genetic approaches are crucial for both fundamental understanding and biotechnological applications involving anthraniloyl-CoA pathways.
Table 1: Examples of Genes Engineered for Anthraniloyl-CoA Related Studies
| Gene | Encoded Enzyme | Source Organism | Host Organism | Purpose of Engineering | Reference |
|---|---|---|---|---|---|
| pqsA | Anthranilate-CoA ligase | Pseudomonas aeruginosa | Escherichia coli | Characterization of enzyme function; Biosynthesis of anthranilate derivatives | nih.govresearchgate.netasm.org |
| AMAT | Anthraniloyl-CoA:methanol acyltransferase | Vitis labrusca | Escherichia coli | Synthesis of methyl anthranilate | nih.govjmb.or.kr |
| NMT | N-methyltransferase | Ruta graveolens | Escherichia coli | Synthesis of N-methylanthranilate | nih.govjmb.or.kr |
| abx cluster | Anthrabenzoxocinone biosynthetic proteins | Streptomyces sp. | Escherichia coli | Biosynthesis of 2-heptyl-4(1H)-quinolone (HHQ) | btsjournals.com |
Enzymatic Assay Development and Characterization
The characterization of enzymes that produce or utilize anthraniloyl-CoA relies on the development of robust enzymatic assays. These assays are essential for determining enzyme kinetics, substrate specificity, and reaction mechanisms.
A common method to monitor the formation of anthraniloyl-CoA by anthranilate-CoA ligases like PqsA is a continuous spectrophotometric assay. nih.gov This assay tracks the increase in absorbance at 365 nm, which corresponds to the formation of the anthraniloyl-CoA thioester bond. researchgate.netnih.gov The reaction mixture for such an assay typically contains buffer (e.g., HEPES), magnesium chloride (MgCl₂), dithiothreitol (B142953) (DTT), ATP, Coenzyme A (CoA), and the enzyme, with the reaction initiated by adding the substrate, anthranilate. nih.gov The reaction follows the equation: anthranilate + ATP + coenzyme A → anthraniloyl-CoA + AMP + PPi. nih.gov
To confirm the identity of the reaction products, Thin-Layer Chromatography (TLC) is often employed. asm.orgnih.gov Samples are taken from the reaction at different time points, quenched (e.g., with formic acid), and spotted on a TLC plate alongside standards like synthetic anthraniloyl-CoA and anthranilic acid. nih.gov The plate is then developed in a suitable solvent system (e.g., butanol-acetic acid-water) and visualized under UV light to observe the conversion of the substrate to the product. nih.gov
Enzymes that use anthraniloyl-CoA as a substrate are also characterized through specific assays. For example, the activity of anthraniloyl-CoA anthraniloyltransferase (PqsD) is studied by monitoring the condensation reaction between anthraniloyl-CoA and malonyl-CoA. enzyme-database.org Similarly, the enzyme anthraniloyl-CoA monooxygenase, which is involved in carbazole (B46965) degradation, is characterized by its activity on anthraniloyl-CoA in the presence of NAD(P)H and oxygen. wikipedia.org
Table 2: Typical Components of an Enzymatic Assay for Anthranilate-CoA Ligase Activity
| Component | Function | Typical Concentration | Reference |
|---|---|---|---|
| HEPES buffer | Maintains pH | 100 mM (pH 8.0) | nih.gov |
| MgCl₂ | Bivalent cation cofactor for ATP | 2 mM | nih.gov |
| Dithiothreitol (DTT) | Reducing agent | 0.2 mM | nih.gov |
| ATP | Energy source, adenylate donor | 1 mM | nih.gov |
| Coenzyme A (CoA) | Thioester acceptor | 0.4 mM | nih.gov |
| Anthranilate | Substrate | 0.5 mM | nih.gov |
| Purified Enzyme | Catalyst | Varies | nih.gov |
Structural Biology Approaches (e.g., X-ray Crystallography of Anthraniloyl-CoA Binding Enzymes)
Structural biology, particularly X-ray crystallography, provides atomic-level insights into how enzymes recognize and bind anthraniloyl-CoA or its precursors. nih.govacs.org Determining the three-dimensional structure of these enzymes is crucial for understanding their substrate specificity and catalytic mechanisms. researchgate.net
The crystal structure of AuaEII, an anthranilate:CoA ligase from the aurachin biosynthesis pathway, has been solved. nih.govresearchgate.net This work revealed that AuaEII belongs to the adenylate-forming enzyme superfamily and binds the substrate in a cleft between its N- and C-terminal domains. nih.gov The structure of AuaEII in complex with an anthraniloyl-AMP intermediate shows the specific amino acid residues that are critical for recognizing the anthranilate moiety. nih.govresearchgate.net
Another important enzyme, PqsD, functions as an anthraniloyl-CoA anthraniloyltransferase in the biosynthesis of quinolone signals in P. aeruginosa. enzyme-database.orgacs.org The crystal structure of PqsD has been determined, revealing a structure similar to FabH and chalcone (B49325) synthase families of enzymes. acs.orgresearchgate.net The structure shows a deep channel leading to the active site cysteine (Cys112), where the anthraniloyl group from anthraniloyl-CoA is transferred. acs.orgresearchgate.net Structural studies of a Cys112Ala mutant of PqsD, which is inactive but still binds anthraniloyl-CoA, have provided a snapshot of a key point in the catalytic cycle. acs.orgresearchgate.net
In plants, enzymes like Aegle marmelos quinolone synthase (AmQNS) utilize N-methyl anthraniloyl-CoA. biorxiv.orgnih.gov High-resolution crystal structures of AmQNS, both in its native form and bound to CoA, have shed light on its substrate preference. biorxiv.org The structures show that specific amino acid variations in the active site favor the binding of the bulky N-methyl anthraniloyl-CoA while hindering smaller substrates. biorxiv.orgnih.gov These structural details are invaluable for efforts in metabolic engineering and the discovery of new natural products. biorxiv.org
Table 3: Examples of Anthraniloyl-CoA Related Enzyme Structures
| Enzyme | Organism | Ligand(s) in Structure | Resolution (Å) | Key Structural Insight | Reference |
|---|---|---|---|---|---|
| AuaEII | Streptomyces sp. | Anthraniloyl-AMP | 2.6 | Reveals residues for substrate selectivity in starter unit generation. | nih.gov |
| PqsA (N-terminal domain) | Pseudomonas aeruginosa | Anthraniloyl-AMP, 6-Fluoroanthraniloyl-AMP | 1.4, 1.7 | Explains substrate recognition via a water-mediated hydrogen bond. | researchgate.net |
| PqsD | Pseudomonas aeruginosa | Anthranilate | ~1.9 | Shows a covalent intermediate with Cys112 in a deep active site channel. | acs.orgresearchgate.net |
| AmQNS | Aegle marmelos | Coenzyme A (CoASH) | 1.8 | Amino acid variations favor binding of bulky N-methyl anthraniloyl-CoA. | biorxiv.orgnih.gov |
Evolutionary and Phylogenetic Aspects of Anthraniloyl Coa Pathways
Comparative Genomics of Anthraniloyl-CoA Related Gene Clusters
The genetic blueprints for pathways involving anthraniloyl-CoA are frequently organized into biosynthetic gene clusters (BGCs), facilitating the coordinated expression of the necessary enzymes. Comparative genomic analyses of these clusters across different organisms offer insights into their evolutionary origins, conservation, and divergence.
In the bacterium Stigmatella aurantiaca, anthraniloyl-CoA serves as a starter unit for a type II polyketide synthase (PKS) pathway to produce aurachin alkaloids. genome.jpnih.gov The aua gene cluster orchestrates this process, featuring a unique enzymatic strategy for priming the PKS. It employs two enzymes from the acyl-CoA ligase superfamily: AuaEII, an anthranilate-CoA ligase that forms anthraniloyl-CoA, and AuaE, which functions as an anthraniloyl-CoA:ACP acyltransferase, loading the starter unit onto the acyl carrier protein (ACP) of the PKS machinery. nih.govresearchgate.net
The catabolism of aromatic compounds also showcases conserved gene clusters involving anthraniloyl-CoA. In Arthrobacter sp. strain Rue61a, the degradation of quinaldine (B1664567) proceeds through anthranilate, which is then activated to anthraniloyl-CoA. researchgate.net The genes for this catabolic pathway are located on the linear plasmid pAL1, organized into distinct operons for the upper and lower parts of the pathway. researchgate.net Similarly, in the bacterium Azoarcus evansii, the aerobic metabolism of 2-aminobenzoate (B8764639) (anthranilate) involves its activation to 2-aminobenzoyl-CoA, catalyzed by a 2-aminobenzoate-CoA ligase. researchgate.net The genes for this pathway are found in a duplicated cluster, suggesting a gene duplication event in its evolutionary history. researchgate.net
The use of anthraniloyl-CoA as a starter unit is not limited to the aforementioned examples. Bioinformatic tools like antiSMASH recognize anthraniloyl-CoA as one of several starter units for type II PKS pathways, which are responsible for producing a wide array of secondary metabolites, including anthracyclines and tetracyclines. secondarymetabolites.org The modular nature of these gene clusters allows for combinatorial biosynthesis, where different starter and extender units can be utilized, leading to chemical diversity.
| Gene Cluster | Organism | Product/Function | Key Genes/Features |
| hmq cluster | Burkholderia pseudomallei, B. thailandensis | HMAQ biosynthesis | hmqA (anthraniloyl-CoA synthetase), hmqD (malonyl-CoA transferase) nih.gov |
| pqs cluster | Pseudomonas aeruginosa | PQS/HHQ biosynthesis | pqsA (anthraniloyl-CoA synthetase), pqsD (malonyl-CoA transferase) nih.govnih.gov |
| aua cluster | Stigmatella aurantiaca | Aurachin biosynthesis | auaEII (anthranilate-CoA ligase), auaE (anthraniloyl-CoA:ACP transferase) genome.jpnih.gov |
| meq operons | Arthrobacter sp. Rue61a | Quinaldine catabolism | Located on plasmid pAL1; lower pathway involves anthraniloyl-CoA intermediates researchgate.net |
| abm cluster | Azoarcus evansii | 2-Aminobenzoate catabolism | Duplicated gene cluster; abmG (2-aminobenzoate-CoA ligase) researchgate.net |
Phylogenetic Analysis of Anthraniloyl-CoA Metabolizing Enzyme Families
The enzymes that utilize anthraniloyl-CoA as a substrate or produce it from anthranilate belong to diverse protein superfamilies. Phylogenetic analyses of these families are crucial for understanding their evolutionary relationships and the emergence of new functions.
BAHD Acyltransferase Superfamily: This large family of plant enzymes catalyzes the transfer of an acyl group from a CoA-thioester to an acceptor molecule. frontiersin.orgbiorxiv.org One member of this family, anthraniloyl-CoA:methanol (B129727) acyltransferase (AMAT) from the American grape (Vitis labrusca), is responsible for producing methyl anthranilate, a key flavor compound. frontiersin.orguv.mx Phylogenetic analyses of the BAHD family reveal that it is divided into several clades, with enzymes often clustering based on the type of acceptor molecule they use. frontiersin.org The evolution of new functions within this superfamily is often attributed to enzyme promiscuity, where an enzyme can accept multiple substrates, providing a foundation for the development of novel metabolic pathways. biorxiv.org
Type III Polyketide Synthases (PKSs): In some plants, type III PKSs utilize anthraniloyl-CoA or its N-methylated derivative as a starter substrate to produce alkaloids like acridones and quinolones. researchgate.net Phylogenetic analysis of plant and bacterial type III PKSs shows that these enzymes form distinct clades. For instance, acridone (B373769) synthase (ACS) from Citrus microcarpa, which uses N-methylanthraniloyl-CoA, is phylogenetically related to other plant PKSs but distinct from bacterial counterparts. researchgate.net The evolution of these specialized PKSs from more common ancestors that use substrates like 4-coumaroyl-CoA demonstrates how gene duplication and neofunctionalization can lead to the creation of novel metabolic pathways in specific plant lineages. uv.mxresearchgate.net
CoA Transferases: The CoA transferase superfamily is responsible for the transfer of a CoA moiety from one acyl group to another. While a comprehensive phylogenetic analysis of all CoA transferases has redefined the family structure into six major families, the evolutionary history appears complex, with the ability to catalyze CoA transferase reactions likely gained or lost multiple times. escholarship.org
| Enzyme Family | Example Enzyme | Organism | Function | Phylogenetic Context |
| Acyl-CoA Synthetase | AuaEII | Stigmatella aurantiaca | Anthranilate-CoA ligation | Part of the adenylate-forming enzyme superfamily; shares ancestry with other aryl-CoA ligases nih.gov |
| BAHD Acyltransferase | AMAT | Vitis labrusca | Methyl anthranilate synthesis | Member of a large, functionally diverse plant enzyme family; evolution driven by substrate permissiveness frontiersin.orgbiorxiv.orguv.mx |
| Type III PKS | Acridone Synthase (ACS) | Citrus microcarpa | Acridone alkaloid synthesis | Evolved within the plant PKS family to utilize a novel starter unit (N-methylanthraniloyl-CoA) researchgate.net |
| CoA Transferase | - | Various | CoA transfer reactions | A diverse superfamily with a complex evolutionary history of gaining and losing the core transferase function escholarship.org |
Evolutionary Adaptation of Anthraniloyl-CoA Dependent Pathways in Different Organisms
The metabolic pathways that utilize anthraniloyl-CoA have been adapted for a wide range of biological functions, reflecting the diverse selective pressures faced by different organisms.
In many bacteria, anthraniloyl-CoA is a key precursor for the synthesis of secondary metabolites that mediate interactions with other organisms. The quinolones produced by Pseudomonas and Burkholderia from an anthraniloyl-CoA-derived intermediate act as quorum sensing signals, allowing the bacterial population to coordinate gene expression, and also function as antimicrobial agents and virulence factors. nih.gov The evolutionary retention of the hmq gene cluster in free-living Burkholderia species, versus its loss in the obligate pathogen B. mallei, highlights an adaptation where this pathway is beneficial in a competitive environmental niche but potentially dispensable in a protected host environment. nih.gov The aurachin alkaloids produced by S. aurantiaca, also derived from an anthraniloyl-CoA starter unit, exhibit antibiotic properties, underscoring the role of this pathway in chemical defense. genome.jp
In plants, pathways involving anthraniloyl-CoA have evolved to produce compounds that serve as attractants for pollinators or as defense compounds. The synthesis of methyl anthranilate in grapes, which contributes to the characteristic "foxy" aroma, is a clear example of a pathway adapted for attracting seed dispersers. uv.mx Conversely, the production of acridone alkaloids in plants like Ruta graveolens (common rue) from (N-methyl)anthraniloyl-CoA is part of the plant's chemical defense system against herbivores and pathogens. researchgate.netnih.gov The evolution of these pathways often involves the recruitment of enzymes from existing metabolic networks, such as the BAHD acyltransferases and type III PKSs, and their adaptation to new substrates and products. uv.mx This process, known as convergent evolution, is common in plant specialized metabolism, where different lineages independently evolve the ability to produce similar compounds or compounds with similar functions. uv.mx
The evolution of substrate recognition itself provides another layer of adaptation. The ability of acyl-HSL synthases, enzymes involved in quorum sensing, to evolve from using acyl-ACPs to using acyl-CoAs is considered an example of molecular exaptation. plos.org This is where a trait originally selected for one function (recognizing the acyl-phosphopantetheine moiety of ACP) is co-opted for a new function (recognizing the same moiety in CoA). plos.org This highlights how evolutionary processes can repurpose existing molecular machinery for novel metabolic roles, expanding the functional repertoire of an organism.
Future Research Directions and Research Gaps
Elucidation of Novel Anthraniloyl-CoA Dependent Biochemical Pathways
Current knowledge of anthraniloyl-CoA's role as a biosynthetic precursor is largely confined to well-studied pathways like those for quinolone signaling molecules in Pseudomonas aeruginosa and for aurachin and antimycin antibiotics in Streptomyces species. acs.orgacs.orgnih.gov However, the vast metabolic diversity of the microbial world suggests that many more anthraniloyl-CoA-dependent pathways await discovery.
A significant research gap lies in the functional characterization of countless "silent" or "orphan" biosynthetic gene clusters (BGCs) identified through genome mining. acs.orgnih.govresearchgate.net Computational tools have revealed that the genetic potential of microorganisms to produce specialized metabolites is far from fully realized, with many BGCs not being expressed under standard laboratory conditions. researchgate.net Future research should prioritize the activation of these silent BGCs that putatively utilize anthraniloyl-CoA. This can be achieved through various strategies, including heterologous expression in amenable host organisms, manipulation of regulatory elements within the native host, and co-cultivation or chemical elicitation to simulate environmental cues that trigger gene expression. acs.org Such efforts are expected to uncover novel scaffolds and bioactive compounds derived from this versatile precursor.
Furthermore, there is a need to explore the potential roles of anthraniloyl-CoA beyond secondary metabolism. Its involvement in catabolic pathways, such as the degradation of carbazole (B46965), is known but not extensively studied. wikipedia.orgcreative-enzymes.com Further investigation into its function in primary metabolism or as a signaling molecule in a wider range of organisms could reveal new, fundamental biological roles.
Advanced Structural and Mechanistic Studies of Anthraniloyl-CoA Modifying Enzymes
The enzymes that activate, modify, and transfer anthraniloyl-CoA are central to its metabolic fate. While crystal structures for key enzymes like the anthranilate-CoA ligase PqsA, the aurachin biosynthesis ligase AuaEII, and the condensing enzyme PqsD have been solved, significant gaps in our mechanistic understanding persist. researchgate.netnih.govresearchgate.net
A major unresolved question surrounds enzymes with dual or unexpected functions, such as AuaE. researchgate.netnih.gov While sequence analysis places AuaE in the CoA ligase family, it functions exclusively as an anthraniloyl-CoA:ACP acyltransferase, with no ligase activity. nih.gov The precise structural determinants that abolish ligase activity and confer acyltransferase function are not fully understood. Future research requires detailed structural analysis of AuaE in complex with its substrates (anthraniloyl-CoA and the acyl carrier protein AuaB) to elucidate its catalytic mechanism. nih.gov Mutagenesis studies guided by these structural insights will be essential to test hypotheses about its function. nih.gov
For enzymes like PqsD, which catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA, the full range of its in vivo reactions remains unclear. nih.govresearchgate.net While it produces 2,4-dihydroxyquinoline (DHQ), its exact role in forming the longer-chain 2-alkyl-4(1H)-quinolones (AQs) is still debated. nih.govfrontiersin.org Capturing crystal structures of these enzymes as covalent intermediates with various substrates and substrate analogs will be critical. Such "snapshots" of the catalytic cycle can illuminate the precise molecular interactions that govern substrate specificity and the sequence of bond-forming events. researchgate.net These advanced structural and biophysical studies are vital for understanding how these enzymes achieve their chemical transformations and for guiding future protein engineering efforts.
| Enzyme | EC Number | Function | Associated Pathway(s) |
| Anthranilate-CoA ligase (PqsA) | 6.2.1.32 | Activates anthranilate to anthraniloyl-CoA. nih.govnih.gov | Pseudomonas Quinolone Signal (PQS) Biosynthesis |
| Anthranilate-CoA ligase (AuaEII) | 6.2.1.32 | Activates anthranilate to anthraniloyl-CoA. researchgate.net | Aurachin Biosynthesis |
| Anthraniloyl-CoA:ACP acyltransferase (AuaE) | N/A | Transfers the anthraniloyl group from anthraniloyl-CoA to an acyl carrier protein (ACP). researchgate.netnih.gov | Aurachin Biosynthesis |
| Anthraniloyl-CoA anthraniloyltransferase (PqsD) | 2.3.1.262 | Transfers an anthraniloyl group from anthraniloyl-CoA to an internal cysteine residue and then condenses it with malonyl-CoA. nih.govfrontiersin.org | PQS and DHQ Biosynthesis |
| Acridone (B373769) synthase (ACS) | 2.3.1.159 | Catalyzes the condensation of anthraniloyl-CoA (or N-methylanthraniloyl-CoA) with three molecules of malonyl-CoA to form the acridone scaffold. researchgate.net | Acridone Alkaloid Biosynthesis |
| Anthraniloyl-CoA monooxygenase | 1.14.13.40 | Catalyzes the de-aromatizing monooxygenation of anthraniloyl-CoA. wikipedia.org | Carbazole Degradation |
Systems Biology and Metabolic Engineering of Anthraniloyl-CoA Pathways for Applied Research
The production of valuable alkaloids and antibiotics derived from anthraniloyl-CoA presents a compelling target for metabolic engineering and synthetic biology. researchgate.netnih.govnih.gov Heterologous expression of genes from these pathways in tractable hosts like Escherichia coli has already been achieved for the synthesis of acridones and quinolones. researchgate.netmdpi.comresearchgate.net A key strategy involves increasing the supply of precursors, such as by overexpressing genes for anthranilate and malonyl-CoA biosynthesis. researchgate.netmdpi.com
However, a major research gap is the optimization of metabolic flux through these engineered pathways. Often, production titers are low due to metabolic bottlenecks, accumulation of toxic intermediates, or imbalances in precursor supply. nih.govnih.gov A systems biology approach is needed to overcome these challenges. iomcworld.comnumberanalytics.comnih.gov This involves integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to create comprehensive models of host cell metabolism. researchgate.net These models can predict the effects of genetic modifications, identify rate-limiting steps, and guide the rational design of more efficient cell factories. numberanalytics.com
Future research should focus on several key areas. First, expanding the genetic toolkit for engineering organisms that produce these compounds is essential. This includes developing novel promoters, transcription factors, and regulatory elements to precisely control gene expression. numberanalytics.com Second, pathway compartmentalization, where different parts of a biosynthetic pathway are targeted to specific organelles within a eukaryotic host (e.g., yeast), could improve efficiency by isolating intermediates and increasing local enzyme concentrations. mdpi.com Finally, the construction of synthetic microbial consortia, where different strains perform distinct steps of a complex biosynthetic pathway, offers a promising strategy for dividing metabolic labor and optimizing the production of complex anthraniloyl-CoA-derived molecules. researchgate.net
| Class of Compound | Core Structure | Organism Type | Example(s) |
| Quinolone Alkaloids | 4-Quinolone | Bacteria, Fungi | 2-Heptyl-4-quinolone (HHQ), Pseudomonas Quinolone Signal (PQS), Quinolactacin A nih.govacs.org |
| Acridone Alkaloids | Acridone | Plants, Bacteria | 1,3-Dihydroxy-9(10H)-acridone (DHA), 1,3-Dihydroxy-10-methylacridone (NMA) researchgate.net |
| Quinoline (B57606) Antibiotics | Quinolone | Bacteria | Aurachins researchgate.net |
| Phenazines | Phenazine | Bacteria | (Related precursors) |
| Benzodiazepine Alkaloids | Benzodiazepine | Fungi | (Related precursors) |
Development of Research Tools Targeting Anthraniloyl-CoA Metabolism
Progress in understanding and engineering anthraniloyl-CoA metabolism is intrinsically linked to the availability of high-quality research tools. A key area of development is the design of specific inhibitors for the enzymes involved, which can be used as chemical probes to dissect pathway function and regulation. nih.govnih.gov For instance, inhibitors targeting the anthranilate-CoA ligase PqsA have been developed as potential anti-virulence agents and as tools to study quorum sensing in P. aeruginosa. acs.orgacs.orgnih.gov These inhibitors are often designed as mimics of the tightly bound anthraniloyl-AMP reaction intermediate. acs.orgresearchgate.net
A significant research gap is the development of more potent and cell-permeable inhibitors. acs.org Many current compounds show good biochemical inhibition but have poor activity in cellular assays, limiting their utility for in vivo studies. researchgate.netresearchgate.net Future efforts should focus on optimizing the chemical scaffolds of these inhibitors to improve their pharmacological properties. acs.org Another promising direction is the creation of activity-based chemical probes. nih.govresearchgate.net These probes typically contain a reactive "warhead" that covalently binds to an active-site residue (e.g., cysteine in PqsD) and a reporter tag (e.g., an alkyne) for visualization and quantification via click chemistry. researchgate.netresearchgate.net Such probes are powerful tools for competitive profiling to discover new inhibitors and for directly assessing enzyme activity in complex biological samples. nih.govresearchgate.net
Furthermore, there is a pressing need for biosensors capable of detecting anthraniloyl-CoA or its downstream products in real-time within living cells. googleapis.com While biosensors for related metabolites like malonyl-CoA have been developed using transcription factors that respond to the metabolite's concentration, a specific and sensitive biosensor for anthraniloyl-CoA is lacking. mdpi.com Developing such a tool, perhaps based on a responsive transcriptional regulator like MeqR2 which specifically binds anthraniloyl-CoA, would enable high-throughput screening for metabolic engineering efforts and provide dynamic insights into pathway flux. researchgate.net
Q & A
Q. What are the key enzymatic steps in anthraniloyl-CoA biosynthesis, and how can researchers validate these steps experimentally?
Anthraniloyl-CoA is synthesized via the activation of anthranilic acid by PqsA, an anthranilate-CoA ligase. Researchers can validate this step using in vitro enzyme assays with purified PqsA, monitoring CoA conjugation via UV-Vis spectroscopy (absorption at 260 nm for CoA release) or HPLC-MS to detect anthraniloyl-CoA . Knockout studies of pqsA in Pseudomonas aeruginosa can confirm its necessity by observing the absence of downstream metabolites like HHQ or PQS .
Q. How is anthraniloyl-CoA utilized in alkylquinolone biosynthesis, and what analytical techniques are essential for tracking its metabolic fate?
Anthraniloyl-CoA condenses with malonyl-CoA via PqsD to form 2-aminobenzoylacetyl-CoA (2-ABA), a precursor for HHQ and PQS. Researchers can track its metabolic incorporation using isotopic labeling (e.g., ¹³C-anthranilate) coupled with LC-MS/MS to trace labeled intermediates . For kinetic studies, surface plasmon resonance (SPR) or stopped-flow spectrometry can quantify enzyme-substrate binding affinities .
Q. What standard methodologies ensure reproducibility in studies involving anthraniloyl-CoA-dependent enzymatic assays?
Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data documentation . Predefine assay acceptance criteria (e.g., enzyme activity thresholds, negative controls with CoA-free systems) and use standardized buffers (e.g., Tris-HCl, pH 7.5) to minimize variability. Routine QC checks, such as monitoring PqsD’s kinetic parameters (kcat/Km), ensure consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme activity studies and in vivo isotope labeling data regarding anthraniloyl-CoA’s role in alkylquinolone biosynthesis?
Early in vitro studies suggested PqsD catalyzes a "head-to-head" Claisen condensation , while in vivo isotope labeling indicated a malonyl-CoA-dependent pathway . To reconcile these, design in vivo complementation assays with pqsD mutants and isotopically labeled malonyl-CoA. Cross-validate using structural biology (e.g., X-ray crystallography of PqsD-substrate complexes) to identify active-site residues critical for malonyl-CoA binding .
Q. What structural biology approaches are optimal for characterizing anthraniloyl-CoA’s interaction with enzymes like PqsD or AuaE?
X-ray crystallography of PqsD-anthraniloyl-CoA complexes reveals ligand-binding pockets and conformational changes (e.g., induced-fit motions in PqsD’s CoA tunnel) . Molecular dynamics simulations can model substrate docking and predict mutational impacts (e.g., Cys112 in PqsD critical for anthranilate binding ). Cryo-EM is suitable for studying larger complexes like PqsBC-anthraniloyl-CoA interactions .
Q. How should researchers design experiments to investigate anthraniloyl-CoA’s role in bacterial virulence without confounding metabolic crosstalk?
Use conditional knockdown strains (e.g., pqsA under an inducible promoter) to titrate anthraniloyl-CoA levels. Pair this with metabolomics (untargeted LC-MS) to profile virulence factor changes (e.g., pyocyanin, rhamnolipids). Control for indirect effects via RNA-seq to differentiate direct transcriptional regulation from metabolic feedback .
Q. What computational strategies can predict novel enzymes utilizing anthraniloyl-CoA in uncharacterized biosynthetic pathways?
Perform homology modeling using tools like SWISS-MODEL, focusing on conserved domains (e.g., thioesterase motifs in FabH-like enzymes). Combine this with genome mining for pqsA/pqsD homologs in metagenomic datasets. Validate predictions via heterologous expression in E. coli and LC-HRMS to detect novel anthraniloyl-CoA-derived metabolites .
Methodological Best Practices
- Data Contradiction Analysis : For conflicting biosynthetic models (e.g., malonyl-CoA vs. β-keto fatty acid pathways), employ in vitro reconstitution with purified substrates/enzymes and compare product profiles via HRMS .
- Structural Studies : Use mutagenesis (e.g., alanine scanning of PqsD’s active site) coupled with functional assays to validate residue roles in anthraniloyl-CoA binding .
- Reproducibility : Document raw data (e.g., enzyme kinetics curves, chromatograms) in open-access repositories like Zenodo, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
